6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline
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Overview
Description
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and two methoxyphenyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline typically involves the cyclocondensation of o-phenylenediamine with 4-methoxybenzil in the presence of a chlorinating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2,3-bis(4-methoxyphenyl)quinoxaline.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer activities . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways .
Comparison with Similar Compounds
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Bis(4-methoxyphenyl)quinoxaline: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
6-Trifluoromethyl-2,3-bis(4-methoxyphenyl)quinoxaline: Contains a trifluoromethyl group instead of a chloro group, leading to different electronic and steric properties.
The presence of the chloro group in this compound makes it unique and may contribute to its specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-chloro-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H17ClN2O2/c1-26-17-8-3-14(4-9-17)21-22(15-5-10-18(27-2)11-6-15)25-20-13-16(23)7-12-19(20)24-21/h3-13H,1-2H3 |
InChI Key |
AIBMUTGETOAOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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